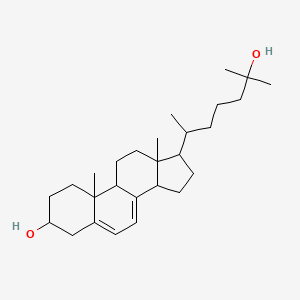![molecular formula C13H11N3O2 B12001226 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine](/img/structure/B12001226.png)
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with a benzoyl hydrazine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine typically involves the reaction of pyridine-3-carboxylic acid hydrazide with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Benzoyl pyridine oxides
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated pyridine derivatives
科学的研究の応用
3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its hydrazine moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects. Additionally, the benzoyl group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
- Pyridine-3-carboxylic acid hydrazide
- Benzoyl hydrazine
- 3-Benzoylpyridine
Comparison: 3-[(2-Benzoyl)-hydrazinocarbonyl]pyridine is unique due to the presence of both a benzoyl and a hydrazine group attached to the pyridine ring This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
N'-benzoylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-5-2-1-3-6-10)15-16-13(18)11-7-4-8-14-9-11/h1-9H,(H,15,17)(H,16,18) |
InChIキー |
OBVBBNKEUHZZLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid](/img/structure/B12001156.png)





![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)

![4-cyano-N-cyclohexyl-N-ethyl-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxamide](/img/structure/B12001200.png)
